molecular formula C6H11NO2 B8191462 (2S,3S)-2-methylpyrrolidine-3-carboxylic acid

(2S,3S)-2-methylpyrrolidine-3-carboxylic acid

Cat. No.: B8191462
M. Wt: 129.16 g/mol
InChI Key: SGNKGPSXXFQUHT-WHFBIAKZSA-N
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Description

(2S,3S)-2-methylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of two stereocenters at the 2nd and 3rd positions makes it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-methylpyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield.

Another method involves the use of dimethyl (2S,3S)-2,3-O-isopropylidenetartrate as a starting material, which is then subjected to a series of reactions including hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. The use of engineered bacteria containing specific enzymes, such as carbonyl reductase, allows for the production of this compound with high enantiomeric purity and yield .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,3S)-2-methylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes that catalyze stereospecific reactions, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-methylpyrrolidine-3-carboxylic acid: This is a diastereomer of (2S,3S)-2-methylpyrrolidine-3-carboxylic acid, differing in the configuration at the 3rd position.

    (2R,3S)-2-methylpyrrolidine-3-carboxylic acid: Another diastereomer with different stereochemistry at both the 2nd and 3rd positions.

    (2R,3R)-2-methylpyrrolidine-3-carboxylic acid: The enantiomer of this compound, with opposite configurations at both stereocenters

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable for applications requiring high enantiomeric purity and specific stereochemical configurations.

Properties

IUPAC Name

(2S,3S)-2-methylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-5(6(8)9)2-3-7-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNKGPSXXFQUHT-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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